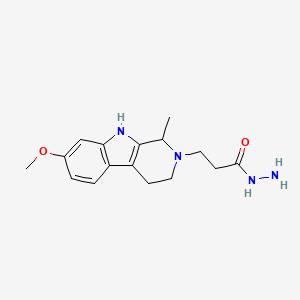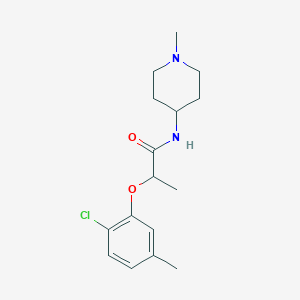
2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been studied for its potential use as a drug delivery system for various drugs. In medicinal chemistry, it has been investigated for its potential as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood. However, it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. It may also affect the levels of certain neurotransmitters, such as acetylcholine and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have neuroprotective effects and may help to prevent or slow down the progression of neurodegenerative diseases. Additionally, it has been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its potential as a lead compound for the development of new drugs. It may also be useful as a drug delivery system for various drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for various drugs. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Conclusion
This compound is a chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in various applications.
合成法
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-chloro-5-methylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11-4-5-14(17)15(10-11)21-12(2)16(20)18-13-6-8-19(3)9-7-13/h4-5,10,12-13H,6-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPSYHRMWRDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
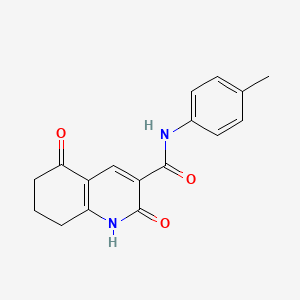
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)
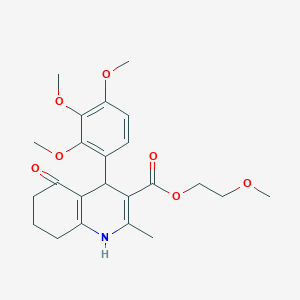
![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4938495.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
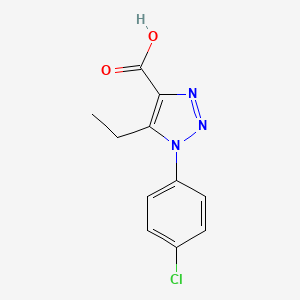
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)
